
Pgitc
Overview
Description
Poly(glycerol itaconate) is a biocompatible and biodegradable polyester synthesized from itaconic acid and glycerol.
Preparation Methods
Poly(glycerol itaconate) can be synthesized through the polycondensation reaction between itaconic anhydride and glycerol. This reaction can be carried out without a catalyst, or in the presence of catalysts such as p-toluenesulfonic acid or zinc acetate. The optimal conditions for the synthesis involve a reaction temperature of 140°C, a reaction time of 5 hours, and an OH/COOH ratio of 1.5 . Industrial production methods may involve similar conditions but on a larger scale, with careful control of reaction parameters to ensure high conversion rates and product quality.
Chemical Reactions Analysis
Poly(glycerol itaconate) undergoes various chemical reactions, including post-polymerization modifications such as the aza-Michael addition. This reaction involves the addition of nucleophiles to the electron-deficient carbon-carbon double bonds present in the polymer. Common reagents used in these reactions include aliphatic diamines such as 1,2-ethylenediamine, 1,4-butanediamine, and 1,6-hexanediamine . The major products formed from these reactions are crosslinked poly(glycerol itaconate) networks, which have enhanced mechanical properties and stability .
Scientific Research Applications
Poly(glycerol itaconate) has a wide range of scientific research applications. In the field of tissue engineering, it is used to create scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth . It is also used in the development of nonwoven materials for biomedical applications, such as subcutaneous tissue fillers and drug delivery systems . Additionally, poly(glycerol itaconate) is being explored for its potential use in bone tissue regeneration due to its biocompatibility and ability to be crosslinked in situ .
Mechanism of Action
The mechanism of action of poly(glycerol itaconate) involves its ability to undergo post-polymerization modifications, such as the aza-Michael addition, which allows for the creation of crosslinked networks. These networks provide structural support and stability, making the material suitable for various biomedical applications . The molecular targets and pathways involved in these modifications include the electron-deficient carbon-carbon double bonds in the polymer, which react with nucleophiles to form stable crosslinked structures .
Comparison with Similar Compounds
Poly(glycerol itaconate) is similar to other glycerol polyesters such as poly(glycerol maleate), poly(glycerol fumarate), and poly(glycerol sebacate). it is unique due to the presence of itaconic acid, which provides electron-deficient carbon-carbon double bonds that can undergo post-polymerization modifications . This makes poly(glycerol itaconate) particularly suitable for applications requiring crosslinked networks with enhanced mechanical properties and stability .
Biological Activity
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate (PGITC) is a derivative of beta-D-galactopyranosyl isothiocyanate, modified with four pivaloyl groups. This compound has garnered attention due to its unique biological activities and applications in scientific research, particularly in chiral derivatization and biomedical fields. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
This compound has the molecular formula C_{15}H_{25}N_{1}O_{5}S and a CAS number of 147948-52-5. The presence of bulky pivaloyl groups enhances the compound's solubility and stability, making it suitable for various chemical applications, especially in proteomics and carbohydrate chemistry.
This compound acts primarily as a derivatization reagent. It forms covalent bonds with functional groups of chiral molecules such as amino acids, which alters their chemical and physical properties. This modification facilitates the separation and identification of enantiomers using analytical techniques like high-performance liquid chromatography (HPLC).
Key Mechanisms:
- Covalent Bond Formation: this compound reacts with amines and other nucleophiles to form stable derivatives.
- Steric Hindrance: The bulky pivaloyl groups increase steric bulk, enhancing separation efficiency during chromatographic analysis.
- Polarity Alteration: Modifying the polarity of chiral compounds aids in their differentiation during analytical procedures.
Biological Activity
Research indicates that this compound exhibits several biological activities that are significant in various applications:
1. Cytotoxicity Analysis
A study on poly(glycerol itaconate) gels containing this compound showed that cell viability remained above the cytotoxicity threshold (70% of negative control), indicating that this compound is non-toxic at certain concentrations. The study noted that increasing the amount of this compound gel in nonwoven materials led to improved cell viability rates .
2. Interaction with Biological Systems
This compound has been shown to interact with biological systems effectively. For instance, it can form stable complexes with various biomolecules, enhancing their stability and functionality. This property makes this compound a valuable tool in drug formulation and delivery systems.
Case Studies
Several case studies have highlighted the practical applications of this compound in biological research:
Case Study 1: Chiral Separation
In a study focusing on the separation of chiral amino acids using this compound as a derivatizing agent, researchers demonstrated enhanced resolution in HPLC analysis. The study revealed that the introduction of pivaloyl groups significantly improved the interaction between the derivatives and the stationary phase, leading to better separation outcomes.
Case Study 2: Biomedical Applications
Another investigation explored the use of this compound-modified nonwoven materials for biomedical applications. The results indicated that these materials exhibited favorable hydrophilic properties and maintained high cell viability rates, suggesting potential use as medical dressings or scaffolds for tissue engineering .
Data Table: Summary of Biological Activities
Activity Type | Description | Findings |
---|---|---|
Cytotoxicity | Assessed through cell viability tests | Viability > 70% at tested concentrations |
Chiral Separation | HPLC analysis using this compound derivatives | Enhanced resolution for amino acids |
Biomedical Application | Nonwoven materials for tissue engineering | High hydrophilicity; suitable for medical use |
Q & A
Basic Research Questions
Q. What are the key chemical properties of PGITC that researchers must prioritize in experimental design?
Methodological Answer: Begin with a systematic literature review using academic databases (e.g., PubMed, Scopus) to identify physicochemical properties (e.g., solubility, stability, reactivity). Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example, compare this compound’s stability under varying pH conditions using spectrophotometric assays .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer: Document synthesis protocols with granular details (e.g., reaction temperature, catalyst ratios, purification methods). Validate results via independent replication studies and cross-check with nuclear magnetic resonance (NMR) or mass spectrometry data. Use standardized reporting frameworks like MIABIS (Minimum Information About a Biochemical Investigation) .
Q. What are the optimal in vitro models for preliminary this compound bioactivity testing?
Methodological Answer: Select cell lines or tissue cultures based on this compound’s hypothesized mechanism (e.g., cancer cell lines for cytotoxicity assays). Include positive and negative controls, and validate results using dose-response curves and IC50 calculations. Reference OECD guidelines for in vitro assay validation .
Advanced Research Questions
Q. How should researchers resolve contradictory findings in this compound’s mechanism of action across studies?
Methodological Answer: Conduct a systematic review with meta-analysis to identify heterogeneity sources (e.g., dosage variances, model systems). Use statistical tools (e.g., funnel plots, I² statistics) to assess bias. Reconcile discrepancies via targeted experiments controlling confounding variables (e.g., genetic knockdowns to isolate pathways) .
Q. What experimental strategies mitigate off-target effects in this compound-based therapeutic studies?
Methodological Answer: Employ high-content screening (HCS) to assess this compound’s specificity across multiple cellular targets. Combine computational docking simulations (e.g., molecular dynamics) with CRISPR-Cas9 validation to identify unintended interactions. Use isogenic cell lines to isolate genetic variables .
Q. How can this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships be modeled for translational research?
Methodological Answer: Develop compartmental PK models using in vivo data (e.g., plasma concentration-time curves). Integrate PD endpoints (e.g., biomarker modulation) via nonlinear mixed-effects modeling (NONMEM). Validate models with bootstrap resampling and external datasets .
Q. Data Analysis & Interpretation
Q. What statistical methods are most robust for analyzing this compound’s dose-dependent effects in heterogeneous populations?
Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models for small sample sizes. For non-linear relationships, employ segmented regression or LOESS smoothing. Report effect sizes with 95% confidence intervals .
Q. How should researchers handle missing data in longitudinal this compound studies?
Methodological Answer: Implement multiple imputation (MI) or maximum likelihood estimation (MLE) for missing-at-random (MAR) data. For missing-not-at-random (MNAR) scenarios, conduct sensitivity analyses using pattern-mixture models. Validate assumptions via Little’s MCAR test .
Q. Ethical & Methodological Rigor
Q. What ethical considerations are critical in this compound animal studies?
Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design transparency. Use power analysis to minimize animal numbers. Include humane endpoints and independent ethics committee approval. Report adverse events in line with ISO 10993 standards .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
Methodological Answer: Use chemical proteomics (e.g., activity-based protein profiling) to map this compound-protein interactions. Confirm findings with orthogonal methods like surface plasmon resonance (SPR) or thermal shift assays. Cross-reference with publicly available omics datasets (e.g., ChEMBL, PubChem) .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-UJWQCDCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583736 | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958300-06-6 | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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